molecular formula C14H18N4O B2415393 5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole CAS No. 2034593-20-7

5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole

Cat. No.: B2415393
CAS No.: 2034593-20-7
M. Wt: 258.325
InChI Key: LPOBPEXQJBBCSA-UHFFFAOYSA-N
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Description

5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group and a piperazine ring attached to a pyridine moiety

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards of similar compounds can also vary. For example, one similar compound has been classified as causing severe skin burns and eye damage .

Future Directions

The future directions for research into similar compounds could involve further exploration of their potential therapeutic uses. For example, some triazole-pyrimidine hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-12-13(10-16-19-12)11-17-6-8-18(9-7-17)14-4-2-3-5-15-14/h2-5,10H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOBPEXQJBBCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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